molecular formula C14H15FN2O4S B2377319 1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795085-64-1

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2377319
CAS No.: 1795085-64-1
M. Wt: 326.34
InChI Key: NXEZSMPZKQITGX-UHFFFAOYSA-N
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Description

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction, typically using a sulfonyl chloride reagent in the presence of a base.

    Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety is formed through a cyclization reaction involving a suitable precursor, such as a diketone or a keto acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
  • 1-(1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Uniqueness

1-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4S/c1-9-6-11(2-3-12(9)15)22(20,21)16-7-10(8-16)17-13(18)4-5-14(17)19/h2-3,6,10H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEZSMPZKQITGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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